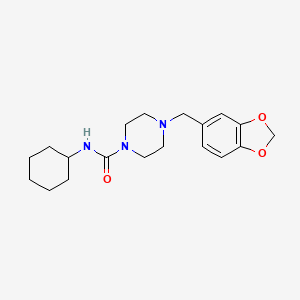

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTALZMGWXVZKGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346130 | |

| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305859-44-3 | |

| Record name | 4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with cyclohexyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Core Modifications

- 4-(1,3-Benzodioxol-5-ylmethyl)-N-(4-chlorophenyl)piperazine-1-carbothioamide (CAS: 327093-51-6): Replaces the cyclohexyl group with a 4-chlorophenyl ring and substitutes the carboxamide oxygen with sulfur (carbothioamide).

- Amuvatinib (Formula XXII) : Features a [1]benzofuro[3,2-d]pyrimidin-4-yl group on the piperazine, replacing the cyclohexyl carboxamide. The extended aromatic system may improve kinase inhibition via π-stacking interactions .

Piperazine Derivatives with Aromatic Substituents

- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide : Substitutes the benzodioxole methyl group with an ethyl chain, reducing aromatic interactions. The 4-chlorophenyl carboxamide maintains hydrogen-bonding capacity but with reduced steric bulk compared to the cyclohexyl group .

Structure-Activity Relationship (SAR) Insights

- Cyclohexyl vs.

- Carboxamide vs. Carbothioamide : Oxygen in carboxamide facilitates stronger hydrogen bonds with targets, while sulfur in carbothioamide may enhance lipophilicity and metabolic stability .

- Benzodioxole Contribution : The 1,3-benzodioxole methyl group is a conserved feature in active analogues, suggesting its role in target engagement via hydrophobic or π-π interactions .

Biological Activity

The compound 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide is a synthetic derivative of piperazine known for its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 316.4 g/mol. The structural features include a benzodioxole moiety, which is associated with various pharmacological activities, and a cyclohexylpiperazine backbone that enhances its bioavailability and receptor affinity.

Research has indicated that compounds similar to 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide may interact with various biological targets:

- GPR40 Receptor Modulation : This compound has been identified as a GPR40 agonist, which plays a significant role in glucose metabolism and insulin secretion. Agonists of GPR40 are being explored for their potential in treating type 2 diabetes by enhancing insulin release in response to glucose levels .

- Anticancer Activity : Similar piperazine derivatives have shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can affect cell cycle regulation by inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell division and proliferation .

Table 1: Summary of Biological Activities

Case Studies

- Diabetes Research : A study involving structurally similar compounds demonstrated their effectiveness as GPR40 agonists, leading to improved glycemic control in diabetic models. These findings support the hypothesis that 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide could exhibit similar effects in clinical settings .

- Cancer Cell Line Studies : In research conducted on various cancer cell lines, including MCF7 (breast cancer) and K562 (chronic myeloid leukemia), the compound's relatives were tested for cytotoxicity and kinase inhibition. Results indicated that while some derivatives showed promise, the specific compound did not exhibit significant kinase inhibition at tested concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves multi-step reactions, including:

- Nucleophilic substitution to introduce the benzodioxolylmethyl group to the piperazine core.

- Coupling reactions (e.g., carboxamide formation via activation with reagents like EDCI/HOBt) to attach the cyclohexyl moiety .

Key optimization parameters: - Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Temperature control : Mild heating (40–60°C) minimizes side reactions.

- Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization improves purity .

Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Answer:

- NMR spectroscopy : Use - and -NMR to confirm connectivity of the benzodioxole, piperazine, and carboxamide groups. Aromatic protons (~6.8–7.2 ppm) and piperazine methylenes (~2.5–3.5 ppm) are diagnostic .

- X-ray crystallography : Resolves 3D conformation (e.g., chair geometry of the piperazine ring) and hydrogen-bonding networks, as demonstrated in related piperazine carboxamides .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H] for CHNO) .

Basic: How can researchers design preliminary biological assays to evaluate the compound’s activity?

Answer:

- Target selection : Prioritize receptors/enzymes associated with benzodioxole or piperazine derivatives (e.g., serotonin or dopamine receptors) .

- In vitro screening :

- Binding assays : Radioligand displacement studies (IC determination).

- Functional assays : cAMP accumulation or calcium flux measurements for GPCR targets.

- Dose-response curves : Use 10 nM–100 µM ranges to establish potency (EC/IC) and efficacy (% maximal response) .

Advanced: What strategies address contradictions between computational docking predictions and experimental binding data?

Answer:

- Refine docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models to better mimic experimental conditions .

- Molecular Dynamics (MD) simulations : Run 100+ ns trajectories to assess dynamic binding interactions (e.g., ligand-protein flexibility) .

- Validate with mutagenesis : If docking predicts a key residue interaction (e.g., piperazine-carboxamide hydrogen bonds), test binding affinity in mutant receptors .

Advanced: How can structure-activity relationship (SAR) studies be structured to improve potency while reducing off-target effects?

Answer:

- Core modifications :

- Pharmacophore mapping : Use X-ray or docking data to identify critical interactions (e.g., hydrogen bonds between the carboxamide and Asp113 in a target enzyme) .

- Selectivity profiling : Screen against related receptors (e.g., adrenergic vs. dopaminergic receptors) to minimize off-target activity .

Advanced: What analytical approaches resolve discrepancies in purity assessments between HPLC and NMR data?

Answer:

- Orthogonal methods :

- HPLC-DAD/MS : Detect low-abundance impurities (e.g., byproduct from incomplete coupling) not visible in NMR .

- Quantitative -NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify purity independently of HPLC .

- Forced degradation studies : Expose the compound to heat/light and monitor degradation pathways (e.g., benzodioxole ring opening) to identify instability-related impurities .

Advanced: How can researchers ensure reproducibility of crystallographic data for this compound?

Answer:

- Crystallization optimization : Screen solvents (e.g., DMSO/water vs. ethanol) to obtain high-quality single crystals .

- Deposit data publicly : Share CIF files in repositories like the Cambridge Structural Database (CCDC) for independent validation .

- Thermal ellipsoid analysis : Report anisotropic displacement parameters to confirm structural rigidity (e.g., planar benzodioxole vs. flexible piperazine) .

Advanced: What computational tools are suitable for predicting metabolic stability of this compound?

Answer:

- In silico metabolism : Use software like MetaSite or GLORY to identify vulnerable sites (e.g., piperazine N-oxidation or benzodioxole demethylenation) .

- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Validate with microsomal assays : Compare predicted metabolites (via LC-MS/MS) with experimental hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.